RuBi-GABA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

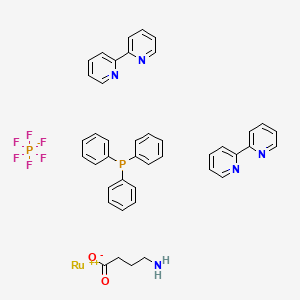

Rutas sintéticas y condiciones de reacción: La síntesis de RuBi-GABA implica la coordinación del ácido gamma-aminobutírico con un complejo de rutenio-bipiridina. El proceso normalmente incluye los siguientes pasos:

Formación del complejo de rutenio: El tricloruro de rutenio se hace reaccionar con ligandos de bipiridina para formar el complejo de rutenio-bipiridina.

Coordinación con el ácido gamma-aminobutírico: El complejo de rutenio-bipiridina se hace reaccionar entonces con el ácido gamma-aminobutírico en presencia de trifenilfosfina para formar this compound.

Métodos de producción industrial: Si bien los métodos de producción industrial para this compound no están ampliamente documentados, el proceso de síntesis se puede ampliar optimizando las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: RuBi-GABA se somete principalmente a reacciones fotoquímicas. Al exponerse a la luz visible, el compuesto experimenta una fotoescisión heterolítica, liberando ácido gamma-aminobutírico .

Reactivos y condiciones comunes:

Reactivos: Tricloruro de rutenio, ligandos de bipiridina, trifenilfosfina, ácido gamma-aminobutírico.

Condiciones: Irradiación con luz visible (450-500 nm), ambiente acuoso.

Productos principales: El producto principal de la reacción fotoquímica es el ácido gamma-aminobutírico libre, que luego puede interactuar con los receptores del ácido gamma-aminobutírico .

4. Aplicaciones en investigación científica

This compound tiene aplicaciones significativas en varios campos de la investigación científica:

Neurociencia: Se utiliza para estudiar la distribución y la dinámica de los receptores del ácido gamma-aminobutírico en el cerebro. .

Optogenética: Se utiliza en estudios optogenéticos para controlar la actividad neuronal con alta resolución espacial y temporal.

Investigación biomédica: Facilita el estudio del papel del ácido gamma-aminobutírico en varios procesos fisiológicos y patológicos, incluidos la epilepsia, la ansiedad y otros trastornos neurológicos.

Aplicaciones Científicas De Investigación

RuBi-GABA has significant applications in various fields of scientific research:

Neuroscience: Used to study the distribution and dynamics of gamma-aminobutyric acid receptors in the brain. .

Optogenetics: Utilized in optogenetic studies to control neuronal activity with high spatial and temporal resolution.

Biomedical Research: Facilitates the study of gamma-aminobutyric acid’s role in various physiological and pathological processes, including epilepsy, anxiety, and other neurological disorders.

Mecanismo De Acción

RuBi-GABA ejerce sus efectos mediante la liberación fotoquímica del ácido gamma-aminobutírico. Al exponerse a la luz visible, el complejo de rutenio-bipiridina experimenta una fotoescisión, liberando ácido gamma-aminobutírico. El ácido gamma-aminobutírico liberado se une entonces a los receptores del ácido gamma-aminobutírico, modulando los canales iónicos e hiperpolarizando la célula, lo que evita la transmisión del potencial de acción .

Compuestos similares:

Glutamato enjaulado: Otro neurotransmisor enjaulado utilizado en la investigación en neurociencia.

Glicina enjaulada: Se utiliza para estudiar los receptores de glicina y su papel en la neurotransmisión inhibitoria.

Serotonina enjaulada: Se utiliza para investigar los efectos de la serotonina en varios subtipos de receptores.

Singularidad de this compound: this compound destaca por su capacidad de ser activado por luz visible, lo que permite una penetración tisular más profunda y una fototoxicidad reducida en comparación con los compuestos enjaulados sensibles a la luz ultravioleta. Además, this compound tiene un alto rendimiento cuántico para desenjaulado y se puede utilizar en estudios de excitación de dos fotones, proporcionando una excelente resolución espacial .

Comparación Con Compuestos Similares

Caged Glutamate: Another caged neurotransmitter used in neuroscience research.

Caged Glycine: Used to study glycine receptors and their role in inhibitory neurotransmission.

Caged Serotonin: Utilized to investigate the effects of serotonin on various receptor subtypes.

Uniqueness of RuBi-GABA: this compound stands out due to its ability to be activated by visible light, which allows for deeper tissue penetration and reduced phototoxicity compared to ultraviolet light-sensitive caged compounds. Additionally, this compound has a high quantum yield for uncaging and can be used in two-photon excitation studies, providing excellent spatial resolution .

Actividad Biológica

RuBi-GABA (ruthenium-bipyridine-triphenylphosphine-GABA) is a novel caged compound that facilitates the study of GABAergic neurotransmission by allowing for precise spatial and temporal control over GABA release using visible light. This article delves into the biological activity of this compound, focusing on its mechanisms, electrophysiological effects, and applications in neuroscience research.

Overview of this compound

This compound is designed to release γ-aminobutyric acid (GABA) upon photolysis, which occurs when the compound is exposed to light, particularly in the visible spectrum. This characteristic provides advantages over traditional UV-sensitive caged compounds, including reduced phototoxicity and enhanced tissue penetration. This compound has been extensively studied for its effects on GABA_A receptors, which are crucial for inhibitory neurotransmission in the central nervous system.

Upon exposure to light, this compound undergoes a photochemical reaction that releases GABA, activating GABA_A receptors on neurons. This activation leads to an influx of chloride ions, resulting in hyperpolarization of the neuron and inhibition of neuronal firing.

Key Findings from Research Studies

-

Electrophysiological Responses :

- Studies have shown that uncaging this compound induces significant outward currents in various neuronal types, confirming its efficacy in activating GABA_A receptors. For instance, in experiments with pyramidal neurons from mouse visual cortex, this compound elicited currents that reversed at the expected chloride equilibrium potential, indicating proper receptor activation .

- The compound has an IC50 value of approximately 4.4 µM, indicating effective receptor interaction at low concentrations .

-

Concentration-Dependent Effects :

- At concentrations below 20 µM, this compound does not significantly affect membrane resistance or synaptic transmission. However, at millimolar concentrations, it can act as a competitive antagonist to GABA_A receptors . This duality highlights the importance of concentration in determining the biological activity of this compound.

- Applications in Neuroscience :

Study 1: Electrophysiological Characterization

A study focused on the effects of this compound on rat cerebellar granule cells demonstrated that photolyzed this compound could effectively activate GABA_A receptors without inducing adverse side effects at lower concentrations. The researchers performed patch-clamp experiments to measure current responses following uncaging at various distances from the cell soma .

| Parameter | Value |

|---|---|

| IC50 | 4.4 µM |

| Effective Concentration | <20 µM (no side effects) |

| Observed Effects | Outward currents upon uncaging |

Study 2: In Vivo Applications

Another investigation assessed the anti-seizure potential of this compound using implantable fibers for light delivery in animal models. The results indicated that photolysis of this compound could rapidly terminate seizures, showcasing its therapeutic potential .

Summary of Biological Activity

This compound is a powerful tool for neuroscientific research due to its unique properties and mechanisms:

- Photorelease Mechanism : Allows for precise control over GABA release using visible light.

- Electrophysiological Impact : Effective activation of GABA_A receptors with minimal side effects at appropriate concentrations.

- Research Applications : Useful for mapping neuronal circuits and studying synaptic dynamics.

Propiedades

IUPAC Name |

4-aminobutanoate;2-pyridin-2-ylpyridine;ruthenium(2+);triphenylphosphane;hexafluorophosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15P.2C10H8N2.C4H9NO2.F6P.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;5-3-1-2-4(6)7;1-7(2,3,4,5)6;/h1-15H;2*1-8H;1-3,5H2,(H,6,7);;/q;;;;-1;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFWLLYVSYURHZ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C(CC(=O)[O-])CN.F[P-](F)(F)(F)(F)F.[Ru+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H39F6N5O2P2Ru |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

922.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.